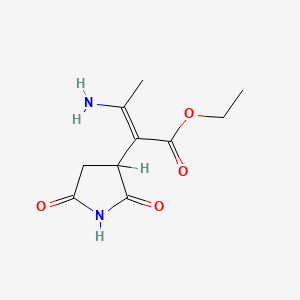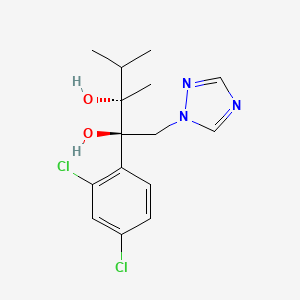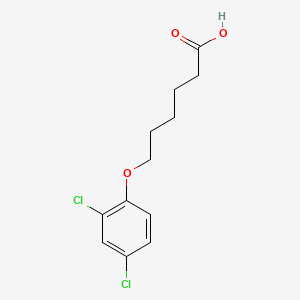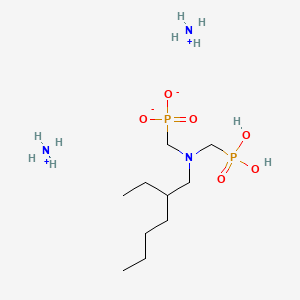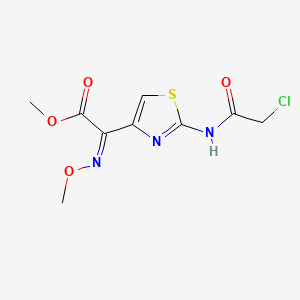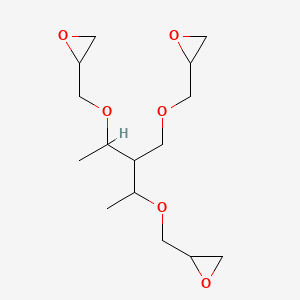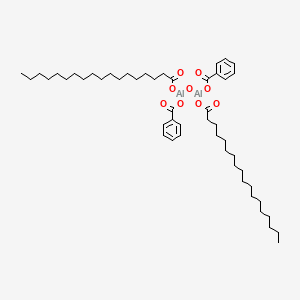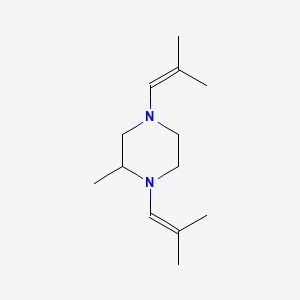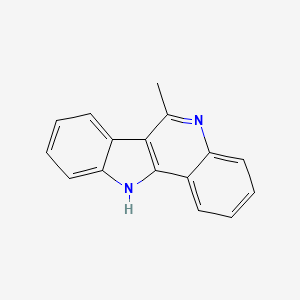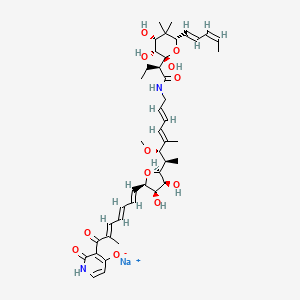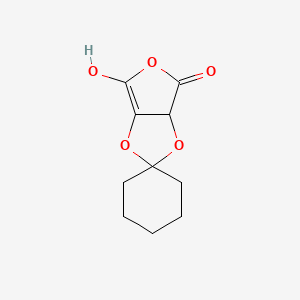
Dihydro-6'-hydroxyspiro(cyclohexane-1,2'-furo(3,4-d)(1,3)dioxol)-4'(3'aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 285-109-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (around 70-90°C) in the presence of organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Decomposition: The primary product is nitrogen gas, along with smaller organic fragments.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers such as polyacrylonitrile and polystyrene.
Biology: Employed in the study of free radical mechanisms and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.
Mécanisme D'action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→2CH3C(CN)CH2⋅+N2
The generated free radicals are highly reactive and can propagate the polymerization process by continuously reacting with monomers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.
2,2’-azobis(2-cyclohexylpropionitrile): Contains a cyclohexyl group instead of a methyl group.
2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in both research and industry.
Propriétés
Numéro CAS |
85029-84-1 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-hydroxyspiro[6aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C10H12O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6,12H,1-5H2 |
Clé InChI |
XZWKPGHLCUKSCY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OC3C(=C(OC3=O)O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


